Product packaging for APDye 568 TFP Ester(Cat. No.:)

APDye 568 TFP Ester

Cat. No.: B13726881
M. Wt: 842.8 g/mol
InChI Key: MYAPWPXZDQBHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 568 TFP Ester is an amine-reactive, orange-fluorescent dye specifically engineered for labeling proteins, antibodies, and other amine-containing biomolecules through primary amines (lysine residues) . This dye is spectrally identical to Alexa Fluor® 568, featuring excitation/emission maxima at 578/602 nm and a high extinction coefficient of 88,000 cm⁻¹M⁻¹, ensuring bright fluorescence ideal for sensitive detection in applications such as confocal microscopy, flow cytometry, and super-resolution techniques . A key advantage of the TFP (tetrafluorophenyl) ester functional group is its superior stability against hydrolysis in aqueous basic environments (pH 8.0-9.0) compared to conventional NHS esters . This extended half-life under standard conjugation conditions minimizes reagent waste and provides more efficient, consistent, and reproducible labeling outcomes, which is particularly beneficial for low-abundance proteins or prolonged reaction setups . Furthermore, APDye 568 can be used to label proteins at high molar ratios without significant self-quenching, enabling the preparation of brighter conjugates for demanding imaging and detection experiments . The dye exhibits excellent solubility in water, DMSO, and DMF, facilitating flexible experimental design . This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H30F4N2O11S2 B13726881 APDye 568 TFP Ester

Properties

Molecular Formula

C39H30F4N2O11S2

Molecular Weight

842.8 g/mol

IUPAC Name

[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54)

InChI Key

MYAPWPXZDQBHCC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Chemical Nature and Reactivity

The key functional group in APDye 568 TFP Ester is the tetrafluorophenyl ester, an activated ester that reacts selectively and efficiently with primary amines to form stable amide bonds. This chemistry is analogous to the more commonly used succinimidyl ester (N-hydroxysuccinimide ester), but with significant advantages:

  • Improved resistance to hydrolysis: TFP esters are more stable in aqueous and basic conditions, allowing longer reaction times and better reproducibility in labeling reactions.
  • Higher conjugation efficiency: Due to reduced spontaneous hydrolysis, TFP esters yield higher labeling efficiency compared to NHS esters.

Comparative Stability and Efficiency

Feature This compound APDye 568 NHS Ester
Reactive group Tetrafluorophenyl ester N-hydroxysuccinimide ester
Hydrolysis resistance High (stable for hours at basic pH) Lower (prone to faster hydrolysis)
Labeling efficiency Higher due to stability Lower due to hydrolysis losses
Conjugation reproducibility Better Less consistent
Typical molecular weight 791.80 (protonated) 791.80 (protonated)
Purity ≥95% ≥95%

This table illustrates the superior stability and labeling efficiency of the TFP ester compared to the NHS ester, making this compound the preferred choice for sensitive and high-efficiency conjugations.

Applications and Reaction Conditions

  • This compound is typically reacted with biomolecules containing primary amines such as lysine residues on proteins or amine-modified oligonucleotides.
  • The conjugation is performed in buffered aqueous solutions at slightly basic pH (usually pH 8.3 to 8.5) to promote nucleophilic attack by amines.
  • Reaction times vary but can extend over several hours due to the ester’s stability.
  • The dye can be used at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection in fluorescence assays.

Summary of Key Data

Property Value
Absorption Maximum (nm) 578
Emission Maximum (nm) 602
Extinction Coefficient (M^-1 cm^-1) 88,000
Molecular Weight (protonated) 791.80 g/mol
Purity ≥95%
Solubility Water, DMSO, DMF
Storage -20°C

These parameters confirm the dye’s suitability for sensitive fluorescence labeling applications with high photostability and brightness.

Chemical Reactions Analysis

APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .

Scientific Research Applications

Chemical Properties and Advantages

APDye 568 TFP Ester is structurally similar to Alexa Fluor 568 and features several advantageous properties:

  • Amine-Reactivity : It reacts with primary amines found in proteins and oligonucleotides, forming stable amide bonds.
  • Hydrolytic Stability : Compared to NHS esters, TFP esters exhibit improved resistance to spontaneous hydrolysis, allowing for more efficient labeling under basic pH conditions .
  • Photostability : The dye maintains strong fluorescence over time, which is crucial for imaging applications .
  • High Brightness : APDye 568 emits intense red fluorescence, making it suitable for various imaging techniques including microscopy and flow cytometry .

Scientific Research Applications

This compound finds applications across multiple areas of biological research:

Protein and Antibody Labeling

  • Fluorescent Assays : The dye is extensively used to tag proteins and antibodies for detection in assays. Its high brightness ensures that even low-abundance targets can be visualized effectively.
  • Bioconjugation : APDye 568 facilitates the conjugation of biomolecules, enhancing the study of protein interactions and localization within cells .

Microscopy

  • Cellular Imaging : The dye's photostability allows for prolonged imaging sessions without significant loss of signal. It is compatible with most fluorescence microscopes and can be used to label various cellular compartments .
  • Multi-Spectral Imaging : Researchers have successfully employed APDye 568 in combination with other fluorescent markers to create detailed multi-spectral images of cellular structures .

Flow Cytometry

  • APDye 568 is utilized in flow cytometry for quantifying cells based on fluorescence intensity. Its robust signal supports accurate cell counting and analysis of cellular characteristics .

Case Study 1: Labeling Tumor Necrosis Factor

A study utilized dual-color fluorescence cross-correlation spectroscopy (FCCS) to investigate the binding kinetics of tumor necrosis factor (TNFα) conjugated with APDye 568. This approach allowed researchers to quantitatively analyze protein interactions in live cells, demonstrating the dye's effectiveness in complex biological systems .

Case Study 2: Sub-Cellular Localization

In another study, researchers employed this compound to label distinct sub-cellular compartments in HeLa cells. The results revealed intricate staining patterns that highlighted the dye's ability to differentiate between lipid-rich vesicles and other organelles, providing insights into cellular organization .

Comparison with Other Dyes

PropertyThis compoundNHS EsterOther Dyes (e.g., Alexa Fluor)
Amine-ReactivityHighModerateHigh
Hydrolytic StabilityExcellentModerateVaries
PhotostabilityHighModerateHigh
BrightnessHighModerateHigh

Mechanism of Action

The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .

Comparison with Similar Compounds

Structural and Spectral Analogs

APDye 568 TFP Ester is spectrally identical to Alexa Fluor® 568 and CF™ 568 , sharing the same chromophore backbone. However, its TFP ester group distinguishes it in terms of conjugation efficiency and stability:

Property This compound Alexa Fluor® 568 (NHS Ester) CF™ 568 (NHS Ester)
Abs/Em Maxima (nm) 578/602 578/602 578/602
Extinction Coefficient 88,000 cm⁻¹M⁻¹ 88,000 cm⁻¹M⁻¹ 88,000 cm⁻¹M⁻¹
Reactive Group TFP ester NHS ester NHS ester
Hydrolysis Stability High (hours at pH 8) Moderate (minutes at pH 8) Moderate
Solubility Water, DMSO, DMF Water, DMSO, DMF Water, DMSO, DMF

Key Findings :

  • Stability Advantage : TFP esters resist hydrolysis 3–5× longer than NHS esters during conjugation, reducing reagent waste and improving reproducibility .
  • Application Flexibility : this compound achieves brighter conjugates in high-pH or prolonged reaction conditions, whereas NHS esters degrade faster .
Comparison with Other TFP-Activated Dyes

AZDye 680 TFP Ester and APDye Fluor 647 TFP Ester exemplify TFP-activated dyes with distinct spectral ranges:

Property This compound AZDye 680 TFP Ester APDye Fluor 647 TFP Ester
Abs/Em Maxima (nm) 578/602 678/701 650/670
Extinction Coefficient 88,000 cm⁻¹M⁻¹ 185,000 cm⁻¹M⁻¹ 250,000 cm⁻¹M⁻¹
Primary Applications Visible imaging Near-infrared imaging Far-red imaging
Self-Quenching Low Low Low

Key Findings :

  • Wavelength-Specific Use : APDye 568 is optimal for orange fluorescence detection, while AZDye 680 and APDye 647 excel in low-autofluorescence imaging (e.g., tissue or whole-animal studies) .
  • Common Advantages : All TFP esters demonstrate enhanced stability over NHS analogs, but their quantum yields and solubility vary with sulfonation levels .
Comparison with NHS Ester Counterparts

APDye 568 NHS Ester and BP Fluor 568 NHS Ester are direct NHS-based analogs of this compound:

Property This compound APDye 568 NHS Ester BP Fluor 568 NHS Ester
Reactive Group TFP ester NHS ester NHS ester
Hydrolysis Half-Life ~4 hours (pH 8.5) ~1 hour (pH 8.5) ~1 hour (pH 8.5)
Labeling Efficiency >90% 70–80% 70–80%
Cost Higher Lower Lower

Key Findings :

  • Efficiency : TFP esters achieve near-quantitative labeling due to prolonged reactivity, whereas NHS esters require precise timing .
  • Cost-Benefit Trade-off : NHS esters are cheaper but less reliable for large-scale or sensitive applications .
Stability in Specialized Reactions

A 2020 study compared TFP and NHS esters in radiofluorination reactions:

  • Nicotinate TFP ester showed variable yields (33–75%) due to decomposition, while PNP esters provided consistent results .
  • Contextual Limitation : TFP esters are optimal for protein labeling but may underperform in nucleophilic aromatic substitution reactions .

Q & A

Basic Research Questions

Q. How should I design a conjugation protocol for labeling proteins with APDye 568 TFP Ester?

  • Methodological Answer :

  • Buffer Selection : Use alkaline buffers (pH 8.5–9.0) such as 0.1 M sodium borate or phosphate buffer to maximize reactivity with primary amines (e.g., lysine residues). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
  • Molar Ratio Optimization : Start with a 5:1 to 20:1 molar excess of dye-to-protein. Excess dye can be removed post-reaction via dialysis or size-exclusion chromatography (SEC) .
  • Incubation Conditions : React for 1–2 hours at 4°C or room temperature. TFP esters are hydrolytically stable, allowing longer reaction times without significant loss of activity compared to NHS esters .
  • Validation : Confirm labeling efficiency using fluorescence spectroscopy (ex/em: 578/602 nm) and SDS-PAGE with in-gel fluorescence imaging .

Q. What factors influence labeling efficiency when using this compound?

  • Critical Variables :

  • Amine Accessibility : Ensure target proteins have exposed lysine residues or primary amines. Denaturing proteins (e.g., with 8 M urea) may improve accessibility .
  • pH Sensitivity : Maintain pH >8.5 to enhance nucleophilic attack by amines. Below pH 8.0, reactivity drops sharply .
  • Hydrolysis Control : Although TFP esters resist hydrolysis better than NHS esters, prepare fresh dye solutions in anhydrous DMSO or DMF to minimize degradation .

Q. How do I select buffers compatible with this compound?

  • Recommendations :

  • Ideal Buffers : Sodium borate (pH 9.0), HEPES (pH 8.5), or carbonate-bicarbonate (pH 9.0). Avoid Tris, glycine, or ammonium-based buffers .
  • Organic Solvents : For hydrophobic proteins, dissolve the dye in DMSO or DMF (<10% final concentration) to improve solubility .

Advanced Research Questions

Q. How can I resolve discrepancies in fluorescence intensity after labeling with this compound?

  • Troubleshooting Steps :

  • Purification Artifacts : Aggregation during dialysis or SEC can quench fluorescence. Use detergents (e.g., 0.1% Tween-20) or stabilize with BSA (0.1–1%) .
  • Hydrolysis Check : Monitor dye integrity via HPLC or absorbance at 578 nm. Hydrolyzed dye (carboxylic acid form) will not react with amines .
  • Environmental Quenching : Test for interfering substances (e.g., heavy metals, reactive oxygen species) in the sample matrix using fluorescence lifetime measurements .

Q. What strategies optimize molar labeling ratios to minimize protein aggregation?

  • Empirical Optimization :

  • Titration Approach : Test dye-to-protein ratios from 1:1 to 50:1. Use dynamic light scattering (DLS) to monitor aggregation .
  • Site-Specific Labeling : Introduce a single reactive amine via genetic engineering (e.g., N-terminal tagging) to reduce heterogeneity .

Q. How does this compound compare to other amine-reactive dyes (e.g., NHS esters) in complex biological systems?

  • Comparative Advantages :

  • Hydrolysis Resistance : TFP esters retain >80% activity after 4 hours at pH 8.5, whereas NHS esters hydrolyze within 1 hour .
  • Brightness and Stability : APDye 568 has a high extinction coefficient (88,000 M⁻¹cm⁻¹) and photostability, making it suitable for long-term imaging .
  • Table 1 : Comparison of this compound vs. NHS Esters
PropertyTFP EsterNHS Ester
Hydrolysis Half-life (pH 8.5)>4 hours<1 hour
Optimal pH Range8.5–9.07.5–8.5
Brightness (Relative)HighModerate
Source

Q. How should this compound be used in complex biological samples (e.g., serum, cell lysates)?

  • Sample Preparation :

  • Pre-Clearance : Remove endogenous amines via dialysis or desalting columns before labeling .
  • Blocking Agents : Add 1–5 mM glycine post-labeling to quench unreacted dye .
  • Matrix Effects : Validate labeling in spiked samples using recovery assays (e.g., 90–110% fluorescence recovery indicates minimal interference) .

Tables for Methodological Reference

Table 2 : Recommended Conjugation Protocol Parameters

ParameterRecommendationSource
Buffer pH8.5–9.0
Molar Ratio (Dye:Protein)5:1–20:1
Incubation Time1–2 hours
Purification MethodDialysis or SEC
Validation TechniqueFluorescence Spectroscopy

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